molecular formula C16H19NO2S B5539850 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

Cat. No.: B5539850
M. Wt: 289.4 g/mol
InChI Key: LXQAXSGGRZVXDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine typically involves the reaction of piperidine with 4-methyl-1-naphthalen-1-ylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine can undergo various chemical reactions, including:

Scientific Research Applications

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness .

Properties

IUPAC Name

4-methyl-1-naphthalen-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQAXSGGRZVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350569
Record name 4-methyl-1-naphthalen-1-ylsulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-09-8
Record name 4-methyl-1-naphthalen-1-ylsulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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